molecular formula C14H24Cl2N2 B1603427 N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 859833-23-1

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride

Cat. No.: B1603427
CAS No.: 859833-23-1
M. Wt: 291.3 g/mol
InChI Key: VEBSTHXHQLTMJG-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves the reaction of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

    Starting Materials: N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine and hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.

    Purification: The resulting product is purified through recrystallization to obtain the dihydrochloride salt in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanone, while reduction may produce N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanol.

Scientific Research Applications

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride can be compared with other similar compounds such as:

    N-methyl-1-(pyridin-4-yl)methanamine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    N,N-dimethyl-1-(4-piperidin-2-ylphenyl)methanamine: Contains an additional methyl group on the nitrogen atom.

    N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine: Features a pyrrolidine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and binding properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-15-11-13-5-7-14(8-6-13)12-16-9-3-2-4-10-16;;/h5-8,15H,2-4,9-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBSTHXHQLTMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594537
Record name N-Methyl-1-{4-[(piperidin-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859833-23-1
Record name N-Methyl-1-{4-[(piperidin-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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